molecular formula C21H28ClNO2 B15194064 1-Piperidinepropanol, alpha-(3-methoxy-4-biphenylyl)-, hydrochloride CAS No. 50910-27-5

1-Piperidinepropanol, alpha-(3-methoxy-4-biphenylyl)-, hydrochloride

Katalognummer: B15194064
CAS-Nummer: 50910-27-5
Molekulargewicht: 361.9 g/mol
InChI-Schlüssel: UUIZPHXOHJNRDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical name, molecular formula, and general properties. Mention its significance and any common uses or applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, solvents, and reaction conditions (temperature, pressure, time, etc.).

Industrial Production Methods: Explain the industrial production methods used to manufacture the compound on a large scale. Include information about the equipment, processes, and safety measures involved.

Analyse Chemischer Reaktionen

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products: Describe the major products formed from these reactions. Include information about the yields, purity, and any by-products.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Mention any specific studies or research findings related to the compound.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: Compare the compound with other similar compounds. Highlight its uniqueness and any advantages or disadvantages compared to the others.

List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and uses.

Eigenschaften

CAS-Nummer

50910-27-5

Molekularformel

C21H28ClNO2

Molekulargewicht

361.9 g/mol

IUPAC-Name

1-[4-(4-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-24-20-11-9-18(10-12-20)17-5-7-19(8-6-17)21(23)13-16-22-14-3-2-4-15-22;/h5-12,21,23H,2-4,13-16H2,1H3;1H

InChI-Schlüssel

UUIZPHXOHJNRDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN3CCCCC3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.